

Navigating the Structural Landscape of Diazaspiro[4.5]decanes: A Comparative Crystallographic Guide

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Compound of Interest

Compound Name:	<i>Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate</i>
Cat. No.:	B061883

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray crystallographic data for key structural analogues of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane, a scaffold of significant interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for the title compound, this guide leverages data from structurally related spirocyclic systems to offer valuable insights into their conformational properties and packing arrangements.

The spirocyclic framework of diazaspiro[4.5]decanes imparts a rigid, three-dimensional topology that is attractive for the design of novel therapeutics. The precise orientation of substituents on this scaffold can significantly influence biological activity. While experimental data for 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane remains elusive, analysis of analogous structures provides a robust foundation for understanding its likely solid-state conformation.

Comparative Crystallographic Data

To facilitate a clear comparison, the crystallographic data for two analogues, 2-Azaspiro[4.5]decan-3-one and 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one, are summarized below. These compounds share the core spiro[4.5]decane framework, offering a valuable comparative lens.

Parameter	2-Azaspido[4.5]decan-3-one[1]	4-(Pyrimidin-2-yl)-1-thia-4-azaspido[4.5]decan-3-one[2]
CCDC Number	217736	Not specified
Chemical Formula	C ₉ H ₁₅ NO	C ₁₂ H ₁₅ N ₃ OS
Formula Weight	153.22	249.33
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	6.2466 (2)	6.2466 (2)
b (Å)	8.6748 (2)	8.6748 (2)
c (Å)	15.556 (5)	22.0439 (6)
α (°)	90	90
β (°)	95.698 (1)	95.698 (1)
γ (°)	90	90
Volume (Å ³)	836.9 (4)	1188.61 (6)
Z	4	4
Temperature (K)	120	120

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized, yet detailed, methodology for the structural determination of small organic molecules like the diazaspido[4.5]decan derivatives discussed, by single-crystal X-ray diffraction.

1. Crystal Growth:

- Single crystals of the target compound are typically grown by slow evaporation of a saturated solution.
- A variety of solvents and solvent mixtures should be screened, including but not limited to ethanol, methanol, ethyl acetate, and hexane.
- The process is carried out at a constant temperature in a vibration-free environment to promote the formation of high-quality, single crystals suitable for diffraction.

2. Data Collection:

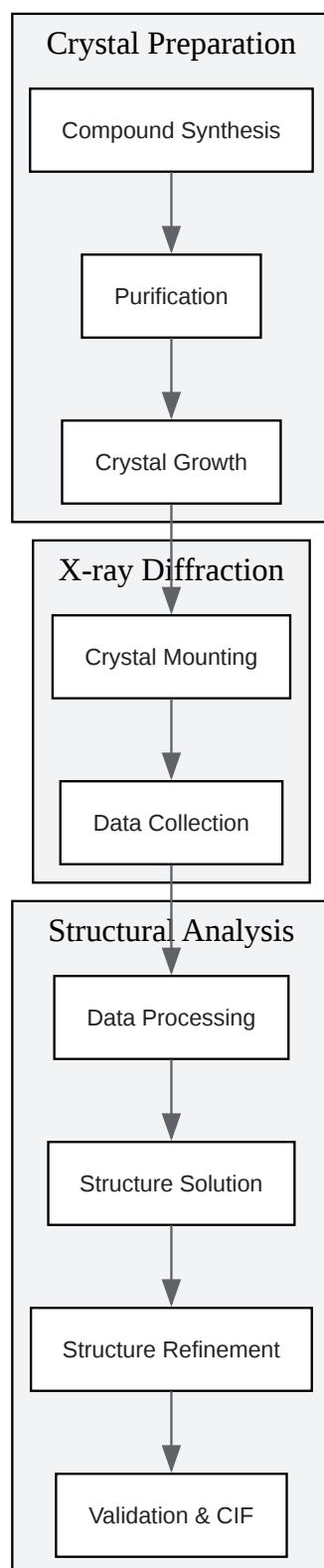
- A suitable crystal is selected and mounted on a goniometer head.
- X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).
- The crystal is maintained at a low temperature (typically 100-120 K) during data collection to minimize thermal vibrations and potential radiation damage.
- A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined against the experimental data using full-matrix least-squares techniques.
- All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

- The final refined structure is validated using crystallographic software to check for geometric reasonability and potential errors.

Experimental Workflow



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Caption: A generalized workflow for single-crystal X-ray crystallography.

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References

- 1. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one - PMC [pmc.ncbi.nlm.nih.gov]
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